molecular formula C9H12N2O3 B15242086 5-(2-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B15242086
M. Wt: 196.20 g/mol
InChI Key: DZEWXAAEFXKMPR-UHFFFAOYSA-N
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Description

5-(2-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring an oxadiazole ring, which is known for its diverse applications in various fields of science and industry. The presence of the oxadiazole ring imparts unique chemical properties, making it a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylcyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with carbon dioxide to yield the oxadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The oxadiazole ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

5-(2-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 5-(2-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid stands out due to its unique oxadiazole ring, which imparts distinct chemical properties and potential biological activities. Its versatility in various reactions and applications makes it a valuable compound in research and industry.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

5-(2-methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-5-3-2-4-6(5)8-10-7(9(12)13)11-14-8/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

DZEWXAAEFXKMPR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1C2=NC(=NO2)C(=O)O

Origin of Product

United States

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